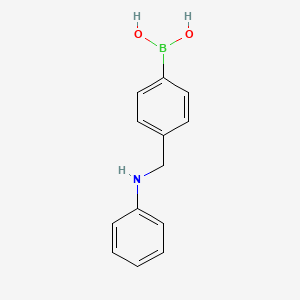

(4-((Phenylamino)methyl)phenyl)boronic acid

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of (4-((Phenylamino)methyl)phenyl)boronic acid is characterized by a central boron atom bonded to a substituted phenyl ring system. According to established nomenclature conventions, the compound's systematic name follows International Union of Pure and Applied Chemistry guidelines as [4-[(phenylamino)methyl]phenyl]boronic acid. The molecular formula is confirmed as Carbon thirteen Hydrogen fourteen Boron one Nitrogen one Oxygen two, with a molecular weight of 227.07 grams per mole. The Chemical Abstracts Service registry number 690957-44-9 provides unique identification for this compound in chemical databases.

The structural framework consists of a phenyl ring bearing a boronic acid functional group at the para position, with a methylene bridge connecting to a phenylamino substituent. This arrangement creates a conjugated system that influences the compound's electronic properties and reactivity patterns. The boron atom adopts a trigonal planar geometry when uncoordinated, transitioning to tetrahedral coordination upon interaction with Lewis bases or diol-containing molecules. The presence of the nitrogen atom in the phenylamino group introduces additional hydrogen bonding capabilities and electronic effects that significantly impact the overall molecular behavior.

The stereochemical considerations of this compound involve the potential for conformational flexibility around the methylene bridge connecting the two aromatic systems. Rotational barriers around the Carbon-Carbon bond linking the phenyl rings can influence the overall molecular conformation and subsequent packing arrangements in solid-state structures. The planar nature of the aromatic rings, combined with the sp2 hybridization of the boron center, creates opportunities for π-π stacking interactions that are crucial for understanding the compound's crystallographic behavior.

Eigenschaften

IUPAC Name |

[4-(anilinomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO2/c16-14(17)12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15-17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQIDGWZDOKKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674473 | |

| Record name | [4-(Anilinomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690957-44-9 | |

| Record name | B-[4-[(Phenylamino)methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690957-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Anilinomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reduction of 4-Nitrophenylboronic Acid to 4-Aminophenylboronic Acid

A common and effective approach begins with 4-nitrophenylboronic acid as the starting material. The nitro group is reduced to an amino group under catalytic hydrogenation conditions:

-

- Catalyst: Palladium on carbon (Pd/C), typically 0.5% Pd loading.

- Solvent: Absolute ethanol.

- Hydrogen atmosphere: 0.2–1 atm.

- Temperature: Reflux (~78 °C).

- Reaction time: 1–6 hours depending on pressure and catalyst loading.

-

- 4-nitrophenylboronic acid is suspended in ethanol.

- Pd/C catalyst is added, and the system is purged with nitrogen.

- Hydrogen gas is introduced, and the mixture is heated to reflux.

- After completion, the catalyst is filtered off, and the product is isolated.

-

- High yield of 4-aminophenylboronic acid (typically 94.8–98.7%).

- Product characterized by melting point 62–66 °C and confirmed by NMR and mass spectrometry.

This method is advantageous due to mild conditions, high yield, and scalability, making it suitable for industrial applications.

Formation of this compound

The key step to obtain this compound involves introducing the phenylamino-methyl group onto the 4-aminophenylboronic acid intermediate.

- Approach: Reductive Amination or Nucleophilic Substitution

One reported method involves reacting 4-aminophenylboronic acid with benzaldehyde derivatives or benzyl halides under reductive amination conditions to form the phenylamino-methyl linkage.

-

- Solvent: Tetrahydrofuran (THF), N-methyl-2-pyrrolidone (NMP), or ethanol.

- Temperature: 10–40 °C.

- Reaction time: 3–8 hours.

- Use of acylating agents or benzyl halides for substitution.

-

- 4-aminophenylboronic acid is stirred in THF at low temperature.

- Chloroacetic chloride or benzoyl chloride derivatives are added dropwise.

- The reaction mixture is stirred at room temperature for several hours.

- After aqueous workup and filtration, the product is isolated as a solid.

Alternative Synthetic Routes

Other synthetic strategies reported in literature for related boronic acid derivatives include:

-

- Transition metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) of halogenated phenylboronic acids with anilines.

- This method is less commonly reported for this specific compound but is a general strategy for aryl amine formation.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | 4-Nitrophenylboronic acid | Pd/C, H2 (0.2–1 atm), EtOH, reflux, 1–6 h | 4-Aminophenylboronic acid | 94.8–98.7 | Mild, scalable, high purity |

| 2 | 4-Aminophenylboronic acid | Chloroacetic chloride or benzoyl chloride, THF/NMP, 10–40 °C, 3–8 h | This compound | 72–76 | Requires careful control of temp & solvent |

| Alt. | 4-Aminophenylboronic acid + benzaldehyde | Reflux in ethanol, imine formation then reduction | Phenylamino-methyl derivative | Variable | Alternative route, needs reduction step |

Research Findings and Practical Considerations

The hydrogenation reduction of 4-nitrophenylboronic acid is the most reliable and cost-effective route to obtain the amino intermediate, with high yields and mild conditions suitable for scale-up.

The subsequent acylation or alkylation to introduce the phenylamino-methyl group must be done under controlled temperatures (typically below 40 °C) to prevent decomposition of the boronic acid group.

Solvent choice (THF, NMP, ethanol) impacts reaction efficiency and product purity. Polar aprotic solvents like NMP facilitate acylation reactions.

Analytical characterization including ^1H NMR, FT-IR, melting point, and mass spectrometry is essential to confirm structure and purity.

Safety considerations: The compound is associated with GHS hazard codes H315, H319, and H335, indicating irritation risks; thus, appropriate handling and protective measures are necessary.

Analyse Chemischer Reaktionen

Types of Reactions

(4-((Phenylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The phenylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

(4-((Phenylamino)methyl)phenyl)boronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-((Phenylamino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and inhibitors. The boronic acid group can interact with biological targets such as enzymes, leading to inhibition or modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Boronic acid derivatives exhibit diverse biological and chemical behaviors depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Features and Molecular Properties

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: Compounds with methoxyethylphenoxy substituents () exhibit stronger HDAC inhibition due to enhanced electron-donating capacity, improving binding to the catalytic site of histone deacetylases.

- Phosphoryl-Containing Analogues () demonstrate chelation capabilities, expanding their utility in metal-catalyzed reactions or as enzyme inhibitors.

Key Findings :

- HDAC Inhibition: Methoxyethylphenoxy-substituted boronic acids () outperform trichostatin A (docking score: -7.9 kcal/mol) with scores of -8.7 and -8.5 kcal/mol, suggesting superior binding affinity.

- Synthetic Accessibility : Tetrazole-containing analogues () show moderate yields (35–55%), whereas triazole derivatives () achieve higher yields (up to 60%), indicating scalable synthesis routes.

Biologische Aktivität

(4-((Phenylamino)methyl)phenyl)boronic acid, a derivative of phenylboronic acids, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a potential candidate for therapeutic applications, particularly in oncology and antimicrobial treatments.

- Molecular Formula : C13H14BNO2

- Molecular Weight : 229.07 g/mol

- CAS Number : 46738822

The biological activity of this compound primarily stems from its ability to bind covalently to specific enzymes and proteins. This interaction can inhibit enzymatic activity, particularly in proteases and beta-lactamases, which are crucial in bacterial resistance mechanisms.

Anticancer Activity

Research indicates that phenylboronic acids exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proteasome, leading to cell cycle arrest and apoptosis in cancer cells. In vitro assays demonstrated that this compound has an IC50 value comparable to established proteasome inhibitors, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In a study focusing on beta-lactamase-producing bacteria, this compound showed synergistic effects when combined with beta-lactam antibiotics, restoring their efficacy against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa . The fractional inhibitory concentration index (FICI) values indicated strong synergy, particularly with meropenem against KPC-2 producing strains.

Case Studies

- Anticancer Studies : A study reported that phenylboronic acids could induce apoptosis in multiple myeloma cells by inhibiting the proteasome pathway. The compound was found to effectively halt cell cycle progression at the G2/M phase, leading to significant growth inhibition of U266 cells in vitro .

- Antimicrobial Efficacy : In another investigation, derivatives of phenylboronic acids were tested against clinical isolates of Klebsiella pneumoniae. The results showed that the compounds could significantly reduce bacterial viability when used alongside meropenem, demonstrating their potential as adjuvants in antibiotic therapy .

Data Tables

| Study | Activity | IC50/EC50 | Target |

|---|---|---|---|

| Study 1 | Anticancer | ~50 nM | Proteasome |

| Study 2 | Antimicrobial | FICI < 0.5 | KPC-2 |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for (4-((Phenylamino)methyl)phenyl)boronic acid, and what purification challenges are commonly encountered?

- Answer : Synthesis typically involves multi-step routes, such as coupling aryl halides with boronic esters under palladium catalysis. For example, reactions in anhydrous DMA at 55°C under inert atmospheres (N₂) are common, followed by purification via column chromatography . Key challenges include:

- Boroxin formation : Elevated temperatures during synthesis or drying can lead to boroxin rings, complicating isolation.

- Silica gel binding : Boronic acids often irreversibly bind to silica gel during column chromatography, requiring alternative purification strategies like recrystallization or solid-phase transesterification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

- Answer :

- NMR spectroscopy : ¹H NMR (e.g., DMSO-d₆, 400 MHz) resolves aromatic proton environments and confirms substitution patterns (δ 7.93–7.36 ppm for aryl groups) .

- Mass spectrometry : High-resolution LC-MS/MS identifies molecular ions (e.g., [M+H]⁺) and detects impurities at sub-ppm levels .

- ChemSpider validation : Public databases provide monoisotopic mass and structural verification (e.g., ChemSpider ID: 2016129) .

Q. What are the typical impurities in this compound, and how are they controlled during synthesis?

- Answer : Common impurities include unreacted boronic acid precursors and regioisomers. Control strategies involve:

- LC-MS/MS validation : Limits of quantification (LOQ) ≤1 ppm, with linearity (R² >0.99) and specificity tested against structurally related impurities .

- Biphasic extraction : Removes water-soluble byproducts (e.g., using phenyl boronic acid in water/organic solvent systems) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR structural assignments and mass spectrometry data for derivatives?

- Answer : Contradictions often arise from dynamic molecular interactions (e.g., boronic acid-diol equilibria). Mitigation strategies include:

- Deuterated solvent screening : DMSO-d₆ or CDCl₃ stabilizes specific tautomers for consistent NMR interpretation .

- Tandem MS/MS fragmentation : Confirms molecular connectivity by matching fragment ions to predicted cleavage patterns .

Q. What reaction conditions optimize Suzuki-Miyaura cross-coupling using this boronic acid?

- Answer : Key parameters:

- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos enhances coupling efficiency.

- Solvent/base selection : DMA or THF with Et₃N minimizes protodeboronation .

- Temperature : 55–80°C balances reaction rate and boronic acid stability .

Q. How can computational modeling predict mutagenic risks of synthetic intermediates?

- Answer : In silico tools (e.g., OECD QSAR Toolbox) assess structural alerts for genotoxicity. For example, computational analysis of boronic acid intermediates in Lumacaftor synthesis identified mutagenic risks, guiding impurity control at <1 ppm .

Q. What parameters are critical for developing an LC-MS/MS method to detect sub-ppm impurities?

- Answer : Method validation requires:

- Sensitivity : Limit of detection (LOD) ≤0.3 ppm via MRM transitions.

- Robustness : pH and column temperature stability tests (e.g., C18 columns, 25–40°C).

- Accuracy : Spike-recovery studies (85–115%) in API matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.